7-Fluoroimidazo[1,2-A]pyridin-2-amine
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Overview
Description
7-Fluoroimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound characterized by the presence of a fluorine atom at the 7th position and an imidazo[1,2-A]pyridine ring structure. This compound is known for its stability under standard conditions and its reactivity can be modulated through interactions with other molecules . It is widely used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals, pesticides, and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroimidazo[1,2-A]pyridin-2-amine can be achieved through various methods. One common method involves a three-step process starting with 2-amino-4-chloropyridine, ethanol, sodium bicarbonate, and chloroacetaldehyde aqueous solution . Another method involves a one-step synthesis from 2-amino-4-fluoropyridine and acetylene in the presence of a copper complex and a peroxide, yielding a 92% product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
7-Fluoroimidazo[1,2-A]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Fluoroimidazo[1,2-A]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-A]pyrimidines: These compounds share a similar core structure and are used in various synthetic and medicinal chemistry applications.
Uniqueness: 7-Fluoroimidazo[1,2-A]pyridin-2-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C7H6FN3 |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2 |
InChI Key |
XONKHGXAATYNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1F)N |
Origin of Product |
United States |
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